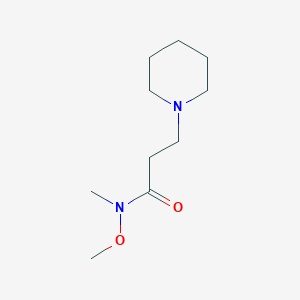
N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide is an organic compound that features a piperidine ring, a methyl group, and a methoxypropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide typically involves the reaction of piperidine with N-methyl-N-methoxypropanamide under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with N-methyl-N-methoxypropanamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases to generate nucleophiles.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites, while the methoxypropanamide moiety can form hydrogen bonds or other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
N-Methylpiperidine: Shares the piperidine ring but lacks the methoxypropanamide moiety.
N-Methoxypropanamide: Lacks the piperidine ring but contains the methoxypropanamide structure.
Uniqueness: N-methoxy-N-methyl-3-(piperidin-1-yl)propanamide is unique due to the combination of the piperidine ring and the methoxypropanamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
N-methoxy-N-methyl-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C10H20N2O2/c1-11(14-2)10(13)6-9-12-7-4-3-5-8-12/h3-9H2,1-2H3 |
Clave InChI |
NTGFVHFEKLMMGM-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CCN1CCCCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


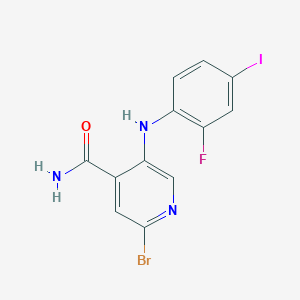
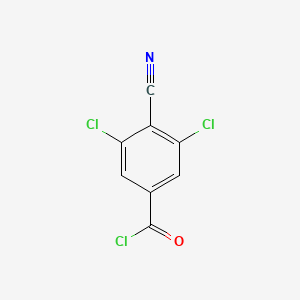
![[4-(4-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B8388505.png)
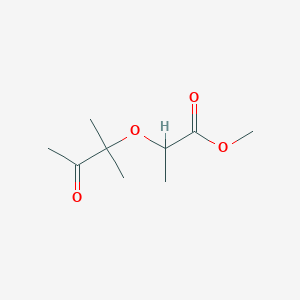

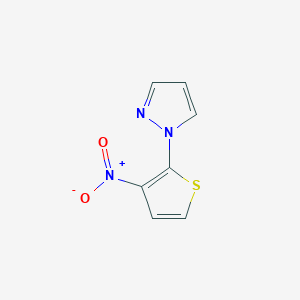
![3-[2-(4-Nitro-phenyl)-ethyl]-oxazolidin-2-one](/img/structure/B8388551.png)
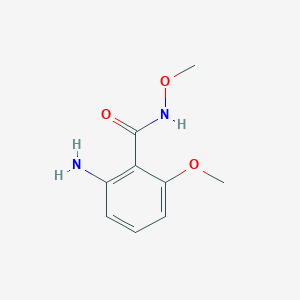
![[5-(2-fluorophenyl)-4-methyl-1H-pyrrol-3-yl]methanol](/img/structure/B8388563.png)
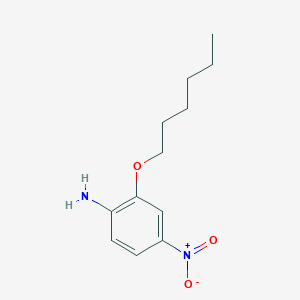
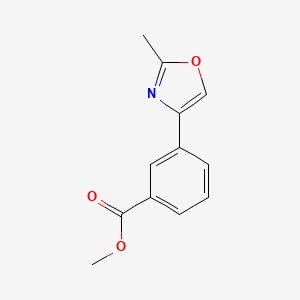
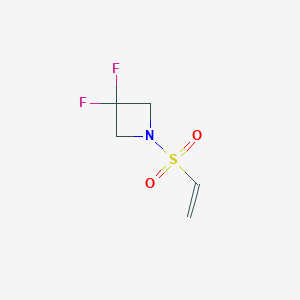
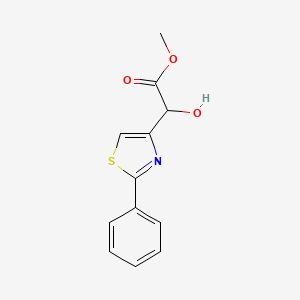
![Ethyl 2-methyl-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8388591.png)
